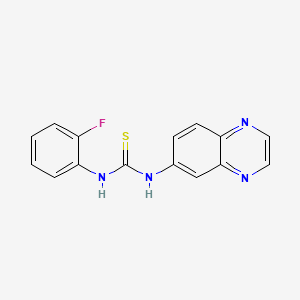
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Q-VD-OPh, and it is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis.
科学研究应用
Q-VD-OPh has been extensively used in scientific research due to its potent inhibitory effects on caspases. Caspases are involved in various cellular processes, including apoptosis, inflammation, and immune response. Q-VD-OPh is a selective inhibitor of caspases and has been used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases.
作用机制
Q-VD-OPh binds to the active site of caspases and inhibits their activity. Caspases are involved in the cleavage of various proteins, including cytoskeletal proteins, cell cycle regulators, and DNA repair enzymes. Inhibition of caspases by Q-VD-OPh prevents the cleavage of these proteins and protects cells from apoptosis.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic agents, radiation, and oxidative stress. Q-VD-OPh has also been shown to reduce inflammation and neurodegeneration in animal models of disease.
实验室实验的优点和局限性
Q-VD-OPh has several advantages for lab experiments. It is a potent and selective inhibitor of caspases, which allows for the study of the role of caspases in various cellular processes. Q-VD-OPh is also stable and can be easily synthesized in large quantities. However, Q-VD-OPh has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
Q-VD-OPh has several potential future directions. It can be used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases. Q-VD-OPh can also be used in drug development to target caspases and prevent apoptosis in diseased cells. Further studies are needed to determine the long-term effects of Q-VD-OPh and its potential for clinical applications.
Conclusion:
In conclusion, Q-VD-OPh is a potent inhibitor of caspases that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used in scientific research to study the role of caspases in various diseases and cellular processes. Q-VD-OPh has several advantages for lab experiments, including its potency and selectivity, but also has limitations that need to be addressed in future studies. Overall, Q-VD-OPh has significant potential for clinical applications and drug development.
合成方法
The synthesis of Q-VD-OPh involves the reaction of 2-fluoroaniline with 6-bromoquinoxaline in the presence of a base to form 2-fluoro-N-(6-bromoquinoxalin-2-yl)aniline. This intermediate product is then reacted with thiourea in the presence of a base to form Q-VD-OPh. The final product is purified using chromatography techniques to obtain a pure compound.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQEDPVCQCUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)




![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
